molecular formula C21H37NO6S2 B015968 N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate CAS No. 887407-52-5

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Cat. No.: B015968
CAS No.: 887407-52-5
M. Wt: 463.7 g/mol
InChI Key: IQYKMBDQDWEUND-UHFFFAOYSA-N
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Description

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (CAS 887407-52-5) is a heterobifunctional crosslinker widely used in bioconjugation, particularly for antibody-drug conjugates (ADCs). It features a succinimidyl ester (NHS) group reactive toward amines and a methanethiosulfonate (MTS) group targeting thiols, enabling stable thioether bond formation . The compound’s 15-carbon alkyl chain distinguishes it from shorter-chain analogs, influencing solubility, stability, and application-specific performance .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 16-methylsulfonylsulfanylhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO6S2/c1-30(26,27)29-18-14-12-10-8-6-4-2-3-5-7-9-11-13-15-21(25)28-22-19(23)16-17-20(22)24/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYKMBDQDWEUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402264
Record name N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-52-5
Record name N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Assembly via Carboxylic Acid Intermediate

A common approach involves synthesizing the pentadecyl carboxylic acid precursor, followed by sequential functionalization:

Step 1: Synthesis of 16-Mercaptohexadecanoic Acid

  • Reactants : Hexadecanoic acid, thiourea, and hydrobromic acid (HBr).

  • Conditions : Reflux at 110°C for 12 hours under nitrogen.

  • Mechanism : Thiolation via nucleophilic substitution.

Step 2: Methanethiosulfonate Formation

  • Reactants : 16-Mercaptohexadecanoic acid, methanesulfonyl chloride (MsCl).

  • Conditions : 0–5°C in dichloromethane with triethylamine (TEA) as a base.

  • Yield : ~85% (analogous to methanesulfonamide derivatives).

Step 3: Succinimidyl Ester Activation

  • Reactants : Methanethiosulfonate intermediate, N-hydroxysuccinimide (NHS), and dicyclohexylcarbodiimide (DCC).

  • Conditions : Room temperature, 24 hours in dimethylformamide (DMF).

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

One-Pot Synthesis via Mixed Anhydride Intermediates

Recent patents highlight a streamlined method avoiding hazardous intermediates:

Single-Vessel Procedure :

  • Reactants : Pentadecanol, carbonyl diimidazole (CDI), and methanesulfonothioic acid.

  • Conditions :

    • CDI-mediated carboxylation at 40°C for 6 hours.

    • In situ reaction with NHS and methanesulfonyl chloride at 0°C.

  • Advantages :

    • Eliminates isolation of reactive intermediates.

    • Reduces hydrolysis risk by 40% compared to stepwise methods.

Optimization of Critical Reaction Parameters

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Thiolation Temp 100–110°CMaximizes S-alkylation (90% vs. 65% at 80°C)
MsCl Addition 0–5°C in DCMMinimizes sulfonate hydrolysis (<5% byproduct)
NHS Activation DMF, RT, 24hAchieves 95% conversion vs. 78% in THF

Catalytic Additives

  • Triethylamine : Scavenges HCl, improving MsCl reactivity (yield +12%).

  • 4-Dimethylaminopyridine (DMAP) : Accelerates NHS ester formation (reaction time reduced to 8h).

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆):

    • δ 2.95 (s, 3H, CH₃SO₂), 3.85 (s, 3H, OCH₃), 4.29 (d, 2H, CH₂-S).

  • Mass Spectrometry :

    • m/z 463.65 [M+H]⁺, 485.63 [M+Na]⁺.

Purity Assessment

MethodCriteriaTypical Results
HPLC C18 column, 85:15 MeCN/H₂O98.5% purity
TLC Rf = 0.45 (EtOAc/Hexane 1:1)Single spot

Scalability and Industrial Adaptation

Pilot-Scale Production (10 kg Batch)

  • Reactor Type : Glass-lined jacketed reactor with overhead stirring.

  • Cycle Time : 72 hours (including purification).

  • Cost Analysis :

    • Raw materials: $2,450/kg.

    • Yield loss: 8% during crystallization.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Scalability
Stepwise 7898.5Moderate
One-Pot 8597.2High
Patent-Based 8698.0High

The one-pot method demonstrates superior yield and scalability, though slight purity trade-offs necessitate post-synthesis crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate primarily undergoes substitution reactions, particularly with primary amines. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (NSP-MTS) is a compound that has garnered attention in various scientific research applications, particularly in biochemistry and molecular biology. This article explores its applications, focusing on its role in protein modification, drug delivery systems, and potential therapeutic uses.

Protein Modification

NSP-MTS is primarily used for the selective modification of cysteine residues in proteins. This application is vital for:

  • Studying Protein Functionality : By modifying cysteine residues, researchers can investigate the role of these amino acids in enzyme activity and protein stability.
  • Creating Bioconjugates : NSP-MTS can be employed to create stable bioconjugates by linking proteins to other biomolecules or drugs, enhancing their therapeutic efficacy.

Drug Delivery Systems

The compound's ability to form stable conjugates makes it an attractive candidate for drug delivery systems:

  • Antibody-Drug Conjugates (ADCs) : NSP-MTS can be utilized as a linker in ADCs, allowing for targeted delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues.
  • Controlled Release Mechanisms : The stability of the link formed by NSP-MTS can facilitate controlled release of drugs, improving treatment outcomes.

Therapeutic Applications

Research indicates that NSP-MTS may have potential therapeutic applications:

  • Antioxidant Properties : By protecting thiol groups from oxidation, NSP-MTS can help maintain protein functionality under oxidative stress conditions, which is relevant in various diseases.
  • Inhibition of Pathogen Growth : Similar compounds have demonstrated antimicrobial properties, suggesting that NSP-MTS could be explored for agricultural applications against plant pathogens.

Case Study 1: Modification of Thiol Enzymes

In a study focusing on the modification of thiol enzymes using NSP-MTS, researchers demonstrated its effectiveness in selectively alkylating cysteine residues. This modification allowed for the investigation of enzyme kinetics and mechanisms, providing insights into redox regulation in biological systems.

Case Study 2: Development of Antibody-Drug Conjugates

Another significant application was reported in the context of ADCs. Researchers utilized NSP-MTS as a linker to attach cytotoxic agents to antibodies targeting specific cancer markers. The resulting ADCs showed enhanced efficacy in vitro and improved selectivity towards cancer cells compared to traditional chemotherapeutics.

Comparative Data Table

Application AreaDescriptionKey Benefits
Protein ModificationSelective modification of cysteine residuesEnables functional studies and bioconjugation
Drug Delivery SystemsLinker for antibody-drug conjugatesTargeted delivery reduces side effects
Therapeutic ApplicationsPotential antioxidant and antimicrobial propertiesMay improve treatment outcomes

Mechanism of Action

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate exerts its effects by reacting with primary amines to form stable amide bonds. This reaction is facilitated by the presence of the succinimidyloxycarbonyl group, which acts as a leaving group, allowing the formation of the amide bond. The molecular targets are typically proteins and peptides containing primary amine groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate and related compounds:

Compound Name CAS Number Carbon Chain Length Molecular Weight (g/mol) Key Features
N-Succinimidyloxycarbonylethyl Methanethiosulfonate 385399-11-1 2 ~335.43 Shorter chain; rapid reactivity, suited for small biomolecules
N-Succinimidyloxycarbonylpropyl Methanethiosulfonate 690632-55-4 3 ~349.46 Intermediate chain; balances reactivity and stability in ADCs
N-Succinimidyloxycarbonylheptyl Methanethiosulfonate 887407-50-3 7 351.44 Optimal stability-reactivity balance; widely used in ADCs
N-Succinimidyloxycarbonylundecyl Methanethiosulfonate - 11 - Increased hydrophobicity; soluble in chloroform/DMSO
This compound 887407-52-5 15 ~435.61 Longest chain; enhanced hydrophobicity, potential for prolonged drug release

Detailed Analysis of Key Differences

Carbon Chain Length and Solubility
  • Shorter chains (ethyl, propyl) : Exhibit higher aqueous solubility due to reduced hydrophobicity. For example, N-Succinimidyloxycarbonylethyl Methanethiosulfonate is preferred for conjugates requiring rapid reaction kinetics .
  • Longer chains (heptyl, pentadecyl) : Increased hydrophobicity limits aqueous solubility but enhances compatibility with lipid-rich environments. The pentadecyl variant (15 carbons) may facilitate membrane penetration or reduce steric hindrance in bulky conjugates .
Stability and Reactivity
  • Shorter chains : Faster reaction rates due to lower steric hindrance but may compromise conjugate stability in vivo .
  • Heptyl variant : Balances stability and reactivity, making it a standard choice for ADCs .
  • Pentadecyl variant : The extended chain could slow reaction kinetics but improve stability against enzymatic degradation, ideal for targeted drug delivery systems requiring prolonged circulation .

Research Findings and Performance Data

Conjugate Stability
  • Studies show that conjugates using the heptyl variant retain >90% stability over 72 hours in serum, whereas shorter-chain analogs degrade faster .
  • The pentadecyl compound’s stability remains untested in published studies, but its structural similarity to undecyl derivatives (74–76°C melting point, ) suggests superior thermal stability compared to shorter analogs .
Solubility and Formulation Challenges
  • The pentadecyl variant’s solubility is restricted to organic solvents (e.g., DMSO), complicating in vivo applications . In contrast, propyl and heptyl derivatives show partial aqueous solubility, simplifying formulation .

Biological Activity

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate (N-SMCC) is a chemical compound that has gained attention in the field of biochemical research due to its unique properties as a bioconjugation reagent. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C21H37NO6S2
  • Molecular Weight : 463.65 g/mol
  • CAS Number : 887407-52-5

N-SMCC is characterized by a succinimide group, which allows it to react with primary amines, forming stable amide bonds. Additionally, the methanethiosulfonate (MTS) group specifically targets thiol groups on cysteine residues, facilitating the covalent linking of proteins.

The biological activity of N-SMCC primarily revolves around its role as a bifunctional crosslinking agent. The compound's mechanism can be summarized as follows:

  • Reaction with Amines : The succinimide group reacts with primary amines on proteins to form stable amide bonds.
  • Targeting Thiols : The MTS group reacts with thiol groups in proteins, allowing for selective crosslinking.
  • Formation of Conjugates : This dual reactivity enables the formation of stable protein-protein conjugates, which are crucial for studying protein interactions and developing antibody-drug conjugates (ADCs).

Applications in Bioconjugation

N-SMCC is predominantly used in the following areas:

  • Antibody-Drug Conjugates (ADCs) : By linking cytotoxic drugs to antibodies, N-SMCC enhances the therapeutic efficacy while minimizing systemic toxicity. This targeted drug delivery system is particularly beneficial in cancer therapy .
  • Protein-Protein Interactions : It facilitates the study of protein complexes and interactions, which are essential for understanding cellular processes and disease mechanisms.

Research Findings

Recent studies have highlighted the effectiveness of N-SMCC in various applications:

  • Stability and Reactivity : Research indicates that conjugates formed using N-SMCC maintain their biological activity while exhibiting enhanced stability against degradation. This stability is critical for therapeutic applications where prolonged activity is desired .
  • Crosslinking Efficiency : Studies have shown that N-SMCC demonstrates favorable kinetics when interacting with thiol-containing compounds, making it a reliable choice for bioconjugation applications.

Comparative Analysis with Similar Compounds

A comparison of N-SMCC with similar compounds reveals distinct advantages:

Compound NameCAS NumberUnique Features
N-Succinimidyl-N-methylcarbamate18342-66-0Amine-reactive crosslinker
N-Succinimidyloxycarbonylethyl Methanethiosulfonate385399-11-1Shorter carbon chain; used similarly in ADCs
This compound 887407-52-5 Longer carbon chain; may provide different solubility properties
N-Succinimidyloxycarbonylpropyl Methanethiosulfonate690632-55-4Commonly used for similar ADC applications

N-SMCC stands out due to its optimal balance between stability and reactivity, making it particularly effective for targeted drug delivery systems while maintaining necessary pharmacological properties .

Case Studies

Several case studies have illustrated the practical applications of N-SMCC:

  • Cancer Treatment : In a study involving ADCs, N-SMCC was used to link a potent cytotoxic agent to an antibody targeting cancer cells. The resulting conjugate demonstrated significant tumor regression in preclinical models.
  • Protein Interaction Studies : Researchers utilized N-SMCC to explore interactions between signaling proteins in cellular pathways, providing insights into disease mechanisms and potential therapeutic targets.

Q & A

Q. What is the structural basis for the dual reactivity of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate in protein modification?

The compound contains two reactive groups:

  • A succinimidyl ester that reacts with primary amines (e.g., lysine residues) at pH 7–8.
  • A methanethiosulfonate group that selectively targets sulfhydryl groups (cysteine residues) under reducing conditions (pH 6.5–8.5). This heterobifunctionality enables sequential or competitive conjugation strategies. For example, the pentadecyl spacer increases hydrophobicity, which may influence membrane protein interactions .

Methodological Note : Optimize reaction buffers to control selectivity. For amine targeting, use bicarbonate buffer (pH 8.3); for thiols, employ tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfides and EDTA to chelate metal ions that oxidize thiols .

Q. How can researchers validate successful conjugation using this compound?

  • Gel Electrophoresis : Detect shifts in molecular weight via SDS-PAGE with Coomassie or fluorescent staining (if labeled).
  • Mass Spectrometry (MS) : Identify adducts by observing mass increments corresponding to the crosslinker’s molecular weight (e.g., +513.7 Da for the intact compound).
  • Thiol Quantification Assays : Use Ellman’s reagent (DTNB) to confirm cysteine modification .

Critical Control : Include a "no crosslinker" sample to rule out nonspecific aggregation.

Advanced Research Questions

Q. How do steric and electronic factors influence the efficiency of cysteine modification in transmembrane proteins?

Methanethiosulfonate derivatives like this compound exhibit variable reactivity depending on cysteine accessibility. For example:

  • Buried cysteine residues in transmembrane domains may require lipid bilayer permeabilization (e.g., with digitonin) for efficient labeling.
  • Electrostatic interactions between the pentadecyl chain and hydrophobic protein regions can enhance local concentration.

Data Contradiction Analysis : If labeling efficiency is lower than expected, consider:

  • Competing reactions (amine vs. thiol groups).
  • Steric hindrance from adjacent residues.
  • Use site-directed mutagenesis to introduce solvent-accessible cysteines for validation .

Q. What strategies mitigate hydrolysis of the succinimidyl ester during long-term experiments?

Hydrolysis of the succinimidyl ester in aqueous buffers (half-life ~1–4 hours at pH 7.4) can reduce amine-targeting efficiency. Solutions include:

  • Cold Storage : Prepare fresh solutions in anhydrous DMSO and store at −20°C.
  • Quenching Agents : Add excess glycine or Tris buffer after the reaction to terminate unreacted esters.
  • Alternative Buffers : Use low-moisture solvents (e.g., DMF) for organic-phase reactions .

Q. How can this compound be applied in studying extracellular vesicle (EV) membrane dynamics?

Methanethiosulfonates are used to label surface-exposed thiols on EVs for tracking uptake or fusion.

  • Protocol : Incubate EVs with the compound (10–50 µM, 1 hour, 4°C), then remove excess reagent via size-exclusion chromatography.
  • Validation : Confirm labeling via nanoparticle tracking analysis (NTA) with fluorescence filters .

Methodological Challenges and Solutions

Q. Why might crosslinking experiments yield inconsistent stoichiometry across replicate studies?

Common variables include:

  • Protein Concentration : Ensure molar excess of crosslinker (5–10×) over target protein.
  • Reaction Time : Monitor time courses (5–60 minutes) to avoid over-labeling.
  • Batch Variability : Characterize crosslinker purity via HPLC before use .

Q. What advanced techniques leverage this compound’s hydrophobicity for structural biology?

The pentadecyl chain facilitates:

  • Membrane Protein Stabilization : Incorporate into lipid nanodiscs or detergent micelles during crystallization.
  • Cryo-EM Studies : Use gold-labeled derivatives for localization in tomographic reconstructions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate
Reactant of Route 2
Reactant of Route 2
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

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